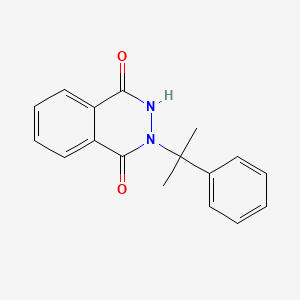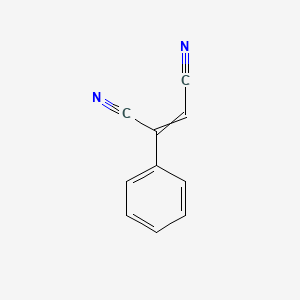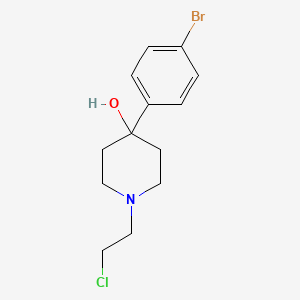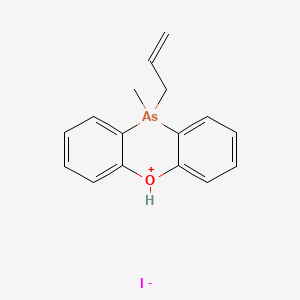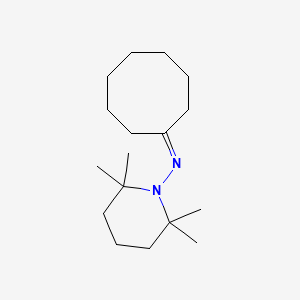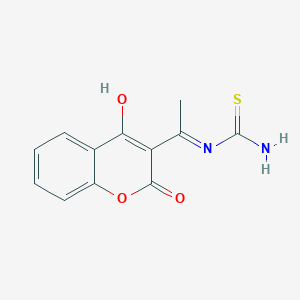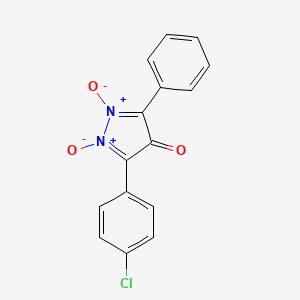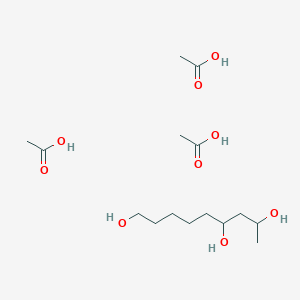
Acetic acid;nonane-1,6,8-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;nonane-1,6,8-triol is a compound that combines the properties of acetic acid and nonane-1,6,8-triol. Acetic acid is a simple carboxylic acid with the chemical formula ( \text{CH}_3\text{COOH} ), known for its pungent smell and sour taste. Nonane-1,6,8-triol is an organic compound with three hydroxyl groups attached to a nine-carbon chain. The combination of these two components results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;nonane-1,6,8-triol can be achieved through various synthetic routes. One common method involves the esterification of nonane-1,6,8-triol with acetic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. The use of continuous reactors and efficient separation techniques, such as distillation, can enhance the yield and purity of the final product. The choice of catalysts and reaction conditions can be optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;nonane-1,6,8-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in nonane-1,6,8-triol can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester bond can be reduced to yield the original alcohol and acetic acid.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Nonane-1,6,8-triol and acetic acid.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Acetic acid;nonane-1,6,8-triol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;nonane-1,6,8-triol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester bond can undergo hydrolysis, releasing acetic acid and nonane-1,6,8-triol, which can further interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Nonane-1,6,8-triol: Shares the hydroxyl groups but lacks the ester bond with acetic acid.
Acetic acid: A simple carboxylic acid without the extended carbon chain and hydroxyl groups.
Uniqueness
Acetic acid;nonane-1,6,8-triol is unique due to the combination of acetic acid and nonane-1,6,8-triol, providing both ester and hydroxyl functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
Properties
CAS No. |
61448-26-8 |
|---|---|
Molecular Formula |
C15H32O9 |
Molecular Weight |
356.41 g/mol |
IUPAC Name |
acetic acid;nonane-1,6,8-triol |
InChI |
InChI=1S/C9H20O3.3C2H4O2/c1-8(11)7-9(12)5-3-2-4-6-10;3*1-2(3)4/h8-12H,2-7H2,1H3;3*1H3,(H,3,4) |
InChI Key |
KLYBQRXZVCJBPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CCCCCO)O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


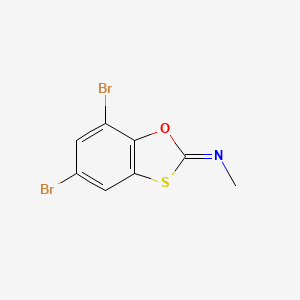
![4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14588856.png)
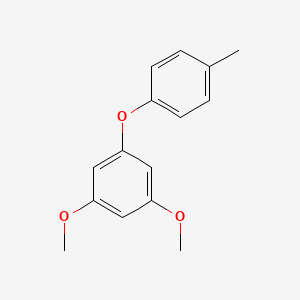
![6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14588861.png)

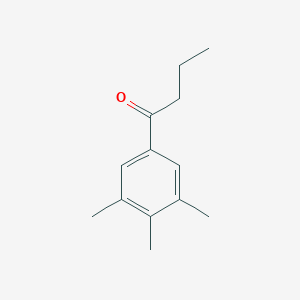
![Tributyl({1-[(2-methyloxiran-2-YL)methyl]cyclohexyl}oxy)stannane](/img/structure/B14588879.png)
